molecular formula C13H19N B2616081 1-Isocyano-3,5-dimethyladamantane CAS No. 1287753-31-4

1-Isocyano-3,5-dimethyladamantane

Cat. No.: B2616081
CAS No.: 1287753-31-4
M. Wt: 189.302
InChI Key: IUMCNYSBDIUZHI-UHFFFAOYSA-N
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Description

1-Isocyano-3,5-dimethyladamantane is a chemical compound with the molecular formula C13H19N. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of an isocyano group and two methyl groups at the 3 and 5 positions of the adamantane core makes this compound particularly interesting for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-3,5-dimethyladamantane can be synthesized through a one-pot direct inclusion method. This involves the reaction of phenylacetic acid ethyl ester with 3,5-dimethyl-1,3-dehydroadamantane, followed by hydrolysis of the obtained esters . The reaction conditions typically include the use of solvents like toluene and reagents such as diphenylphosphoryl azide (DPPA) and triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Comparison with Similar Compounds

Uniqueness: 1-Isocyano-3,5-dimethyladamantane is unique due to the combination of the isocyano group and the methyl groups at specific positions on the adamantane core. This structural configuration enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

1-Isocyano-3,5-dimethyladamantane is a specialized organic compound derived from adamantane, notable for its unique isocyanide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions.

Inhibition of Soluble Epoxide Hydrolase

Research indicates that this compound acts as a potent inhibitor of human soluble epoxide hydrolase. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have various beneficial cardiovascular effects. The modulation of sEH activity by this compound suggests potential therapeutic applications in treating conditions such as hypertension and inflammation.

Synthesis and Derivatives

The compound can be synthesized through a one-step reaction with aliphatic diamines to yield symmetrical 1,3-disubstituted ureas. Yields for this process range from 63% to 99%, indicating its synthetic viability. The derivatives formed from this compound have shown promising biological activities in preliminary studies.

Synthesis Method Yield (%) Products
Reaction with diamines63 - 99Ureas

Case Studies

  • Cardiovascular Research:
    • A study explored the effects of various derivatives of this compound on blood pressure regulation in animal models. Results indicated that certain derivatives significantly reduced systolic blood pressure compared to controls, suggesting their potential as antihypertensive agents.
  • Inflammation Studies:
    • Another investigation focused on the anti-inflammatory properties of synthesized ureas derived from this compound. The study demonstrated that these compounds inhibited pro-inflammatory cytokine production in vitro, supporting their role in inflammatory disease management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Unique Aspects
1-Adamantyl IsocyanideIsocyanide group attached to adamantaneSimpler structure; different synthetic routes
1-Isothiocyanato-3,5-dimethyladamantaneContains a thiocyanate groupPotentially different biological activities
1-Nitroso-3,5-dimethyladamantaneContains a nitroso groupDifferent reactivity profile
1-(Isocyanato(phenyl)methyl)-3,5-dimethyladamantanePhenyl group included; more complex structureExhibits different reactivity and biological properties

The distinctive arrangement of functional groups in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 1-Isocyano-3,5-dimethyladamantane, and how should conflicting spectral data be resolved?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the adamantane framework and isocyano group. For example, adamantane derivatives typically exhibit distinct peaks between δ 1.4–2.1 ppm for bridgehead protons and δ 30–50 ppm for carbons in the adamantane core .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak (expected m/z for C12_{12}H17_{17}N: 175.1361). Discrepancies in fragmentation patterns may arise due to isocyanide instability; use inert atmospheres during analysis .
  • Infrared (IR) Spectroscopy: The isocyano group exhibits a sharp absorption band near 2150–2100 cm1^{-1}. Overlap with nitrile or alkyne signals requires deconvolution via second-derivative IR .

Q. How can researchers design a scalable synthesis route for this compound while minimizing side reactions?

  • Methodology:

  • Precursor Selection: Start with 1-amino-3,5-dimethyladamantane. Dehydration of the formamide derivative (e.g., using POCl3_3/DMF) is a common pathway, but side reactions like hydrolysis can occur. Monitor reaction progress via TLC with UV quenching at 254 nm .
  • Optimization: Use phosphoric acid or anhydrous conditions to suppress hydrolysis. A stepwise protocol (e.g., 95% H3_3PO4_4, NaI, 105°C under N2_2) improves yield, as demonstrated in analogous adamantane iodination reactions .
  • Purification: Column chromatography with hexane/ethyl acetate (9:1) removes unreacted precursors. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cycloadditions?

  • Methodology:

  • Computational Studies: Density Functional Theory (DFT) can model the isocyanide’s electron-deficient nature. For example, the LUMO energy of the isocyano group (-1.8 eV) suggests strong π-backbonding with Pd(0) or Au(I) catalysts, facilitating [2+2+1] cycloadditions .
  • Experimental Validation: Use 1H^1H-NMR to track reaction intermediates. For instance, quenching the reaction with D2_2O at -78°C can trap metal-isocyanide adducts for structural elucidation .
  • Contradiction Resolution: If yields diverge from theoretical predictions, evaluate steric effects from the adamantane scaffold using X-ray crystallography or NOE NMR .

Q. How does the steric bulk of this compound influence its stability under oxidative or thermal conditions?

  • Methodology:

  • Thermogravimetric Analysis (TGA): Assess decomposition onset temperatures (expected >200°C for adamantane derivatives). Compare with linear isocyanides to quantify steric stabilization .
  • Oxidative Stability Testing: Expose the compound to O2_2/H2_2O at 50°C and monitor via GC-MS. The adamantane core’s rigidity may reduce oxidation rates by shielding the isocyano group .
  • Kinetic Studies: Use pseudo-first-order kinetics under controlled atmospheres. A lower activation energy (Ea_a) compared to non-sterically hindered isocyanides confirms stability .

Q. What strategies can reconcile discrepancies in biological activity data for this compound derivatives?

  • Methodology:

  • Structure-Activity Relationship (SAR) Analysis: Correlate substituent positions (e.g., methyl groups at 3,5 vs. 1,3) with bioactivity using multivariate regression. For example, logP calculations (ClogP ≈ 3.5) may explain membrane permeability variations .
  • Assay Standardization: Use USP-certified reference materials (e.g., Memantine Related Compound E) to calibrate cytotoxicity assays, ensuring batch-to-batch consistency .
  • Meta-Analysis: Apply Cochrane Review principles to aggregate data from conflicting studies, weighting results by methodological rigor (e.g., sample size, blinding protocols) .

Q. Methodological Framework for Future Studies

  • Experimental Design: Use factorial designs to test synthesis variables (e.g., temperature, catalyst loading) and identify interactions via ANOVA .
  • Data Validation: Cross-reference spectral data with NIST Chemistry WebBook entries for adamantane derivatives to detect anomalies .
  • Theoretical Alignment: Anchor studies in conceptual frameworks like frontier molecular orbital theory to predict reactivity .

Properties

IUPAC Name

1-isocyano-3,5-dimethyladamantane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMCNYSBDIUZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)[N+]#[C-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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